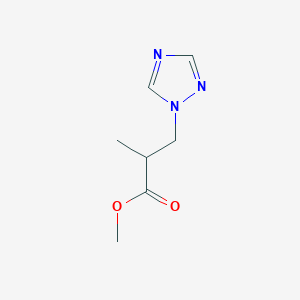

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-6(7(11)12-2)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMLZWKRJJKINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves nucleophilic substitution or coupling reactions where the 1,2,4-triazole ring is introduced onto a methyl-substituted propanoate precursor. The key step is the reaction of a suitable halogenated or activated propanoate derivative with 1H-1,2,4-triazole under basic conditions to form the triazole-substituted ester.

Preparation via Nucleophilic Substitution with 1H-1,2,4-Triazole

A common and effective approach involves the reaction of a halogenated methyl 2-methylpropanoate intermediate with 1H-1,2,4-triazole (free base) in the presence of a base and suitable solvent. This method is supported by patent literature and research articles describing similar triazole antifungal drug syntheses.

-

- Base: Organic bases such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA)

- Solvent: Chloroform, alcohols, or hydrocarbon solvents (e.g., dichloromethane, ethanol)

- Temperature: Typically room temperature to reflux depending on solvent

- Time: Several hours to achieve completion

Mechanism: The triazole nitrogen acts as a nucleophile, displacing the halogen or leaving group on the methyl 2-methylpropanoate derivative to form the triazole-substituted product.

-

- High yield and purity due to mild reaction conditions

- Short reaction times when using catalytic bases like DMAP

- Scalable for industrial applications

This method is exemplified in the preparation of related triazole compounds where the reaction of a compound of formula-8 with 1H-1,2,4-triazole in the presence of DMAP leads to enhanced yield and purity.

Stepwise Synthesis via Intermediate Formation

Another approach involves multi-step synthesis starting from amino or hydroxy precursors:

- Step 1: Esterification of an appropriate amino acid or hydroxy acid derivative to form methyl 2-methyl-3-substituted propanoate.

- Step 2: Introduction of the triazole ring via coupling or substitution reactions with triazole or triazole derivatives.

- Step 3: Purification by flash column chromatography or crystallization to isolate the target compound.

For example, in related triazolyl propanoate derivatives, a chloroacetamido derivative reacted with glycine methyl ester hydrochloride, followed by reaction with triazole in the presence of carbonyldiimidazole (CDI) under reflux, yielded triazole-substituted methyl propanoates in good yields (~70%).

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Methyl 2-methyl-3-halopropanoate + 1H-1,2,4-triazole, DMAP/TEA, CH2Cl2 or EtOH, RT to reflux | 70–90 | High purity; scalable; mild conditions |

| Multi-step coupling synthesis | Amino acid ester + triazole + CDI, reflux in acetonitrile | ~70 | Requires purification; multi-step |

| Continuous-flow synthesis | Metal-free, one-pot flow reactor for triazole acetic acid | Higher than batch | Environmentally friendly; potential for scale-up |

Detailed Research Findings

- The use of 4-dimethylaminopyridine as a base accelerates the reaction between the propanoate intermediate and triazole, leading to shorter reaction times and improved yields compared to traditional bases.

- Flash column chromatography remains the preferred purification technique to isolate the pure this compound after synthesis.

- Continuous-flow synthesis methods demonstrate that the formation of the triazole ring can be efficiently controlled, minimizing hazardous intermediates and increasing overall process safety.

Characterization and Purity Assessment

Post-synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of methyl ester and triazole ring protons and carbons.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C8H12N4O2 (molecular weight ~184 g/mol).

- Chromatography: Flash chromatography ensures purity >95%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the triazole ring or the ester group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biochemical pathways . The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs, their substituents, and properties:

Pharmacological Relevance

- Triazole Position: Placement of the triazole at the 3rd position (target compound) versus the 2nd (isomer in ) may alter pharmacokinetics due to spatial orientation differences.

- Functional Groups: Carboxylic acid derivatives () are more water-soluble, whereas esters (e.g., ) enhance membrane permeability .

Biological Activity

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C₆H₉N₃O₂

- Molecular Weight: 155.15 g/mol

- CAS Number: 303148-48-3

- Melting Point: 147–150 °C

Synthesis

The synthesis of this compound typically involves reactions between amidrazones and succinic anhydride. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structures of synthesized compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect multiple biological pathways, leading to the compound’s observed effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the triazole moiety, which is known for enhancing bioactivity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Case Studies

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Further analysis suggested that the mechanism of action may involve apoptosis induction through caspase activation.

Study Findings:

- Caspase Activation: Increased levels of active caspases were observed in treated cells.

- Cell Cycle Arrest: The compound caused G0/G1 phase arrest in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.